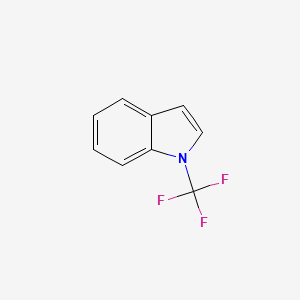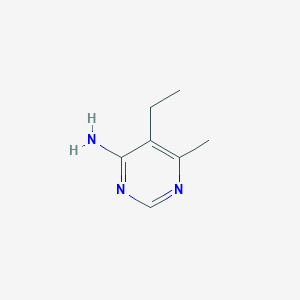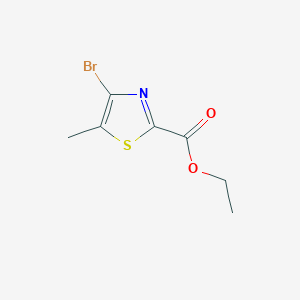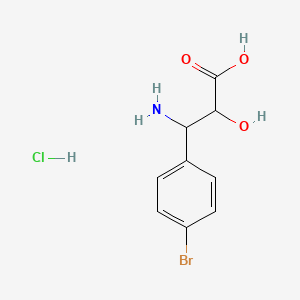
(3,5-Dimethylpyridin-2-YL)boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with dimethyl groups and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronate ester group can undergo oxidation to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronate ester to other functional groups, although this is less common.
Substitution: The boronate ester is highly reactive in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors like sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced boron-containing compounds.
Substitution: Biaryl or alkenyl products from cross-coupling reactions.
科学研究应用
3,5-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used extensively in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in medicinal chemistry for the synthesis of pharmaceuticals and in materials science for the development of new polymers and electronic materials. The compound’s ability to form stable carbon-boron bonds makes it a versatile building block in various chemical transformations.
作用机制
The primary mechanism of action for 3,5-dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronate ester in cross-coupling reactions. The boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability of the boronate ester and its ability to form reactive intermediates with transition metals.
相似化合物的比较
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness: 3,5-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of dimethyl groups can also affect the compound’s steric and electronic properties, making it distinct from other boronate esters.
属性
分子式 |
C13H20BNO2 |
|---|---|
分子量 |
233.12 g/mol |
IUPAC 名称 |
3,5-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-10(2)11(15-8-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |
InChI 键 |
RQYDNJWQDRBMMS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)

![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)





![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)
![6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13457229.png)

![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)

